

Protocol for synthesizing peptides using 4-Chloro-L-phenylalanine methyl ester

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Compound of Interest

Compound Name: 4-Chloro-L-phenylalanine methyl ester

CAS No.: 68759-85-3

Cat. No.: B1605330

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Abstract & Strategic Significance

4-Chloro-L-phenylalanine methyl ester (H-Phe(4-Cl)-OMe) is a specialized non-canonical amino acid derivative used to introduce hydrophobic bulk, enhance metabolic stability, or serve as a handle for late-stage diversification.[1] Unlike standard solid-phase peptide synthesis (SPPS) where free acids are required, this methyl ester variant is designed for Solution Phase Peptide Synthesis (SolPPS) or as the C-terminal residue in convergent synthesis strategies.[1]

The 4-chloro substituent provides a unique electronic profile (sigma-hole interactions) and serves as an electrophilic partner for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of "stapled" peptides or bioconjugates. This guide details the handling, coupling, deprotection, and functionalization of this critical building block.

Material Specifications & Handling

Table 1: Physicochemical Properties of H-Phe(4-Cl)-OMe[1]·HCl

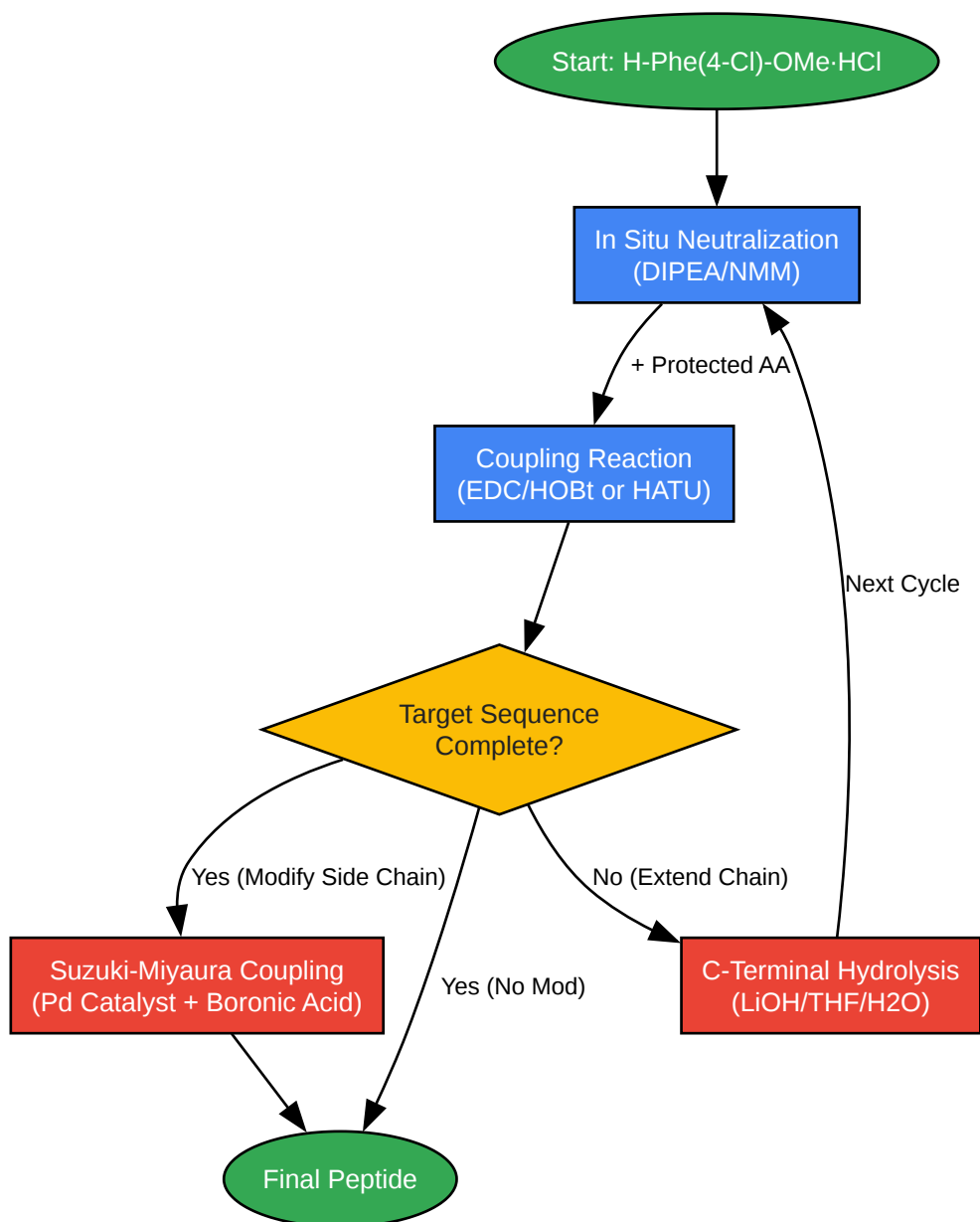
Property	Specification
Chemical Name	4-Chloro-L-phenylalanine methyl ester hydrochloride
CAS Number	33965-47-8 (HCl salt); 14173-40-1 (Free base context)
Molecular Weight	250.12 g/mol (HCl salt)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO (>100 mM), Methanol, DMF. [1] Sparingly soluble in water.[1]
Storage	-20°C, desiccated. Hygroscopic.
Safety Profile	Bioactive: Tryptophan hydroxylase inhibitor.[1][2] Wear full PPE.[1][2]

“

Expert Insight: The commercially available form is typically the Hydrochloride (HCl) salt. To participate in nucleophilic attack during coupling, the amine must be desalted in situ using a tertiary base (e.g., DIPEA or NMM). Failure to neutralize the HCl salt is the #1 cause of failed couplings with this reagent.

Strategic Workflow Overview

The following diagram outlines the decision logic for utilizing H-Phe(4-Cl)-OMe in peptide synthesis, distinguishing between standard chain elongation and late-stage modification.



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Figure 1: Strategic workflow for integrating **4-Chloro-L-phenylalanine methyl ester** into peptide synthesis.

Detailed Experimental Protocols

Protocol A: Standard Solution Phase Coupling

Objective: Couple an N-protected amino acid (e.g., Boc-Ala-OH) to H-Phe(4-Cl)-OMe.[1]

Mechanism: Carbodiimide-mediated amide bond formation.[1] We utilize EDC/HOBt to

minimize racemization, which is a significant risk for phenylglycine and phenylalanine derivatives.

Reagents:

- N-Protected Amino Acid (1.0 equiv)[1][3]
- H-Phe(4-Cl)-OMe[1][4][5][6]·HCl (1.1 equiv)[1]
- EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]
- HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]
- DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) — Crucial for neutralizing the HCl salt.
- Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step:

- Activation: Dissolve the N-protected amino acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C (ice bath).
- Carbodiimide Addition: Add EDC·HCl (1.2 mmol) and stir for 15 minutes at 0°C. Note: Pre-activation ensures the active ester forms before the amine is introduced.
- Amine Preparation: In a separate vial, dissolve H-Phe(4-Cl)-OMe·HCl (1.1 mmol) in DMF (2 mL) and add DIPEA (2.5 mmol). Vortex to ensure full neutralization (solution should not be cloudy).[1]
- Coupling: Add the amine solution dropwise to the activated acid solution.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
- Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
 - 1M KHSO₄ (removes unreacted amine/DIPEA)[1]

- Sat. NaHCO_3 (removes unreacted acid/HOBt)[1]
- Brine[1]
- Isolation: Dry over Na_2SO_4 , filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to a free acid ($-\text{COOH}$) to allow further chain elongation.

[1] Critical Caution: Phenylalanine derivatives are prone to racemization under strong basic conditions.[1] Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its milder nature and lower risk of epimerization.[1]

Reagents:

- Peptide-Phe(4-Cl)-OMe[1]
- LiOH [1][7]· H_2O (2.0 equiv)[1]
- Solvent: THF:Water (3:1)[1]

Step-by-Step:

- Dissolution: Dissolve the peptide methyl ester in THF (approx. 10 mL per gram). Cool to 0°C . [1]
- Hydrolysis: Add a solution of LiOH (2 equiv) in water dropwise.
- Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor closely by TLC/LC-MS. Reaction is typically complete in 1–2 hours.[1] Do not leave overnight.
- Quenching: Acidify carefully to pH 3–4 using 1M HCl or KHSO_4 .
- Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Use the 4-Chloro handle to attach an aryl group (bioconjugation/stapling).[1]

Reagents:

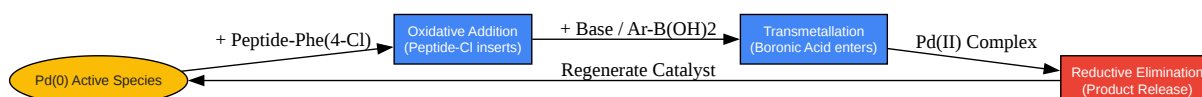
- Peptide-Phe(4-Cl)-R[1]
- Aryl Boronic Acid (1.5 equiv)[1]
- Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dtbpf)Cl₂. [1]
- Base: K₃PO₄ (3.0 equiv)[1]
- Solvent: Toluene/Water (10:[1]1) or DMF/Water (for solubility).[1][8]

Step-by-Step:

- Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd cycle.
- Assembly: In a sealed tube, combine peptide, boronic acid, base, and catalyst.
- Reaction: Heat to 80°C for 4–12 hours.
- Purification: Filter through Celite to remove Palladium black. Purify via Preparative HPLC.

Mechanistic Visualization: Suzuki Cross-Coupling

The following diagram illustrates the catalytic cycle utilizing the 4-chloro substituent on the peptide backbone.



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Figure 2: Catalytic cycle for the modification of Phe(4-Cl) peptides via Suzuki-Miyaura coupling.

Troubleshooting & QC

- Issue: Low Yield in Coupling.
 - Cause: Incomplete neutralization of the HCl salt.
 - Fix: Ensure DIPEA is added to the amine before mixing with the activated acid. Check pH of reaction mixture (should be basic, pH ~8).
- Issue: Racemization (D-isomer detected).
 - Cause: High temperature during hydrolysis or excessive base during coupling.[1]
 - Fix: Perform LiOH hydrolysis strictly at 0°C–RT. Use HOBt/EDC rather than HATU for segment condensations.
- Issue: Incomplete Suzuki Coupling.
 - Cause: Aryl chlorides are less reactive than bromides/iodides.[1]
 - Fix: Switch to specialized Buchwald ligands (e.g., XPhos, SPhos) or increase temperature to 100°C (if peptide stability allows).

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